1,5-Dimethylnaphthalene

Physical property Crystallization Purification

1,5-Dimethylnaphthalene (1,5-DMN) is a C₁₂H₁₂ polycyclic aromatic hydrocarbon belonging to the ten-isomer dimethylnaphthalene family. Unlike the majority of its liquid-at-ambient isomers, 1,5-DMN is a crystalline solid at room temperature (mp 77–83 °C), a property that directly impacts its handling, purification, and suitability as a synthetic intermediate.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 571-61-9
Cat. No. B047167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethylnaphthalene
CAS571-61-9
SynonymsNSC 59388
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)C
InChIInChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3
InChIKeySDDBCEWUYXVGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.75e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethylnaphthalene (CAS 571-61-9): A High-Melting Dimethylnaphthalene Isomer for Specialist Procurement


1,5-Dimethylnaphthalene (1,5-DMN) is a C₁₂H₁₂ polycyclic aromatic hydrocarbon belonging to the ten-isomer dimethylnaphthalene family [1]. Unlike the majority of its liquid-at-ambient isomers, 1,5-DMN is a crystalline solid at room temperature (mp 77–83 °C), a property that directly impacts its handling, purification, and suitability as a synthetic intermediate [2]. It is utilized as a structural probe in quantitative structure–activity relationship (QSAR) models for cytochrome P450 2A6 inhibition and serves as a critical feedstock in the industrial isomerization pathway to 2,6-dimethylnaphthalene (2,6-DMN), the monomer precursor for polyethylene naphthalate (PEN) [3].

Why 1,5-Dimethylnaphthalene Cannot Be Swapped for Another Dimethylnaphthalene Isomer Without Consequence


Despite sharing the identical molecular formula C₁₂H₁₂ and molecular weight (156.22 g/mol), the ten dimethylnaphthalene isomers diverge dramatically in physical state and melting point, spanning from −18 °C (1,4-DMN) to 112 °C (2,6-DMN) at atmospheric pressure [1]. This physical-state divergence precludes simple drop-in replacement in processes dependent on solid-phase handling, crystallization-based purification, or melt-processing. Furthermore, the isomerization thermodynamics of the 2,6-DMN triad (1,5-DMN, 1,6-DMN, 2,6-DMN) are both kinetically and thermodynamically constrained, meaning that substituting 1,5-DMN with a non-triad isomer breaks the established synthetic route to 2,6-DMN entirely [2].

Quantitative Head-to-Head Evidence: Where 1,5-Dimethylnaphthalene Separates from Its Closest Isomers


Melting Point Differentiation: 1,5-DMN as a Crystalline Solid Among Predominantly Liquid Isomers

1,5-DMN exhibits a melting point of 82 °C (77–83 °C range), placing it among the highest-melting DMN isomers after 2,6-DMN (112 °C) and 2,3-DMN (105 °C), and far above liquid isomers such as 1,4-DMN (−18 °C), 1,6-DMN (−16 °C), and 1,2-DMN (−2 °C) [1][2]. This solid-state property enables straightforward purification by recrystallization rather than fractional distillation, which is ineffective given that the boiling points of most DMN isomers cluster tightly between 262–271 °C [1].

Physical property Crystallization Purification

Aqueous Solubility Differentiation: 1,5-DMN Versus Parent Naphthalene

1,5-DMN exhibits markedly lower aqueous solubility than naphthalene. The IUPAC-NIST Solubility Database reports the solubility of 1,5-DMN in water at 25 °C as 3.38 mg/L (x₁ = 3.77 × 10⁻⁷), determined by spectrophotofluorometric analysis of saturated solutions equilibrated for 48 hours [1]. By contrast, naphthalene solubility at 25 °C is approximately 31.3 mg/L (x₁ = 4.40 × 10⁻⁶) per IUPAC-NIST data [2], representing an approximate 9.3-fold solubility difference. This difference arises from the additional methyl substituents increasing the hydrophobic character of 1,5-DMN relative to the parent structure.

Solubility Environmental fate Formulation

Thermodynamic Equilibrium in the 2,6-DMN Triad: Irreplaceable Feedstock Role of 1,5-DMN

1,5-DMN is one of only two isomers (alongside 1,6-DMN) that can be effectively isomerized to the high-value 2,6-DMN, the monomer precursor for polyethylene naphthalate (PEN). The ten DMN isomers partition into distinct triads based on methyl-group migration thermodynamics; only the 2,6-DMN triad (1,5-DMN, 1,6-DMN, 2,6-DMN) participates in productive isomerization [1]. Under thermodynamic equilibrium in the liquid phase using acidic zeolite catalysts, the equilibrium distribution is approximately 48 wt% 2,6-DMN, 42 wt% 1,6-DMN, and 10 wt% 1,5-DMN [2]. The BP-Amoco commercial process achieves high-90s percent conversion and selectivity to 1,5-DMN before the final isomerization step to 2,6-DMN [1].

Isomerization Thermodynamics Polymer precursor

QSAR Probe Specificity: 1,5-DMN as a Structural Standard in CYP2A6 Inhibition Modeling

1,5-DMN has been specifically employed as a polycyclic aromatic hydrocarbon probe in structure-based QSAR models for cytochrome P450 2A6 inhibitors [1]. While its isomer 1,3-DMN is reported to exhibit CYP2A6 inhibitory activity with an IC₅₀ of 8.30 × 10³ nM (8.30 µM) [2], 1,5-DMN's primary documented role is as a structural template in QSAR model construction, where its fixed peri-dimethyl substitution geometry provides a constrained molecular scaffold for understanding π-conjugated system interactions with the CYP2A6 active site . This distinct peri-substitution pattern (methyl groups on C1 and C5 of the naphthalene ring) creates a specific spatial and electronic environment not replicated by other DMN isomers, making 1,5-DMN uniquely valuable for computational model development and validation .

QSAR Cytochrome P450 Drug metabolism

Spectroscopic Fingerprint: Unique Proton NMR Second-Order Effects in 1,5-DMN

The proton NMR spectrum of 1,5-DMN exhibits a distinctive second-order effect arising from the peri-dimethyl substitution geometry (methyl groups at C1 and C5 positions), which has been thoroughly analyzed and used to interpret bromination product spectra [1][2]. This spectral feature provides a unique fingerprint that enables unambiguous identification and quantitative purity assessment of 1,5-DMN in isomeric mixtures without requiring chromatographic separation, a capability not available for isomers with less distinctive coupling patterns [1]. The NMR spectral signature has been validated against structure by independent commercial suppliers (≥99.0% GC purity, NMR confirmed) .

NMR spectroscopy Structural elucidation Quality control

Boiling Point Clustering Necessitates Isomer-Specific Sourcing for Distillation-Critical Applications

The boiling points of dimethylnaphthalene isomers are extremely closely clustered: 1,5-DMN boils at 269.1 °C, within a narrow ~9 °C range spanning from 262.0 °C (2,6-DMN) to 271.4 °C (1,2-DMN) across all ten isomers [1]. This near-overlap makes separation of DMN isomers by conventional distillation economically impractical, as noted in the separation technology literature [2]. Consequently, sourcing the correct isomer upfront from the supplier—rather than relying on post-purchase separation—is essential for any application requiring isomeric purity.

Separation science Isomer resolution Process engineering

Highest-Confidence Application Scenarios for 1,5-Dimethylnaphthalene Based on Differentiated Evidence


Feedstock for 2,6-Dimethylnaphthalene (PEN Precursor) via Catalytic Isomerization

1,5-DMN is the industrially proven starting material for 2,6-DMN production via zeolite-catalyzed isomerization, as practiced in the BP-Amoco commercial-scale process. Only 1,5-DMN and 1,6-DMN belong to the 2,6-DMN triad capable of productive isomerization; all other DMN isomers are thermodynamically excluded. The equilibrium-limited yield of ~48% 2,6-DMN requires precise feedstock purity and process control [1][2]. Procurement of high-purity 1,5-DMN (≥99% GC) with NMR-confirmed structure is essential for maximizing isomerization efficiency and minimizing inter-triad side reactions.

Structural Probe in Cytochrome P450 2A6 QSAR Model Development

1,5-DMN serves as a defined structural template in structure-based QSAR models for CYP2A6 inhibitors, where its rigid peri-dimethyl substitution geometry constrains the molecular scaffold and aids in understanding π-conjugated system interactions with the enzyme active site [1][2]. Researchers constructing or validating pharmacophore models for CYP2A6-mediated drug metabolism require isomeric consistency; substituting a different DMN isomer changes the molecular geometry and may shift model predictions, making batch-to-batch identity verification critical.

Crystallization-Based Purification and Solid-Phase Formulation Processes

With a melting point of 82 °C, 1,5-DMN is a convenient crystalline solid at ambient temperature, unlike low-melting liquid isomers such as 1,4-DMN (−18 °C) and 1,6-DMN (−16 °C) [1][2]. This property makes it the preferred choice for applications requiring solid-phase handling, recrystallization-based purification, melt-processing, or formulation into solid-state devices such as organic semiconductor test structures where the naphthalene core is used to study π-conjugation and electronic properties .

Environmental Fate and Aqueous Partitioning Reference Standard

With an experimentally determined aqueous solubility of 3.38 mg/L at 25 °C—approximately 9.3-fold lower than parent naphthalene (31.3 mg/L) [1][2]—1,5-DMN serves as a well-characterized reference compound for studying the environmental partitioning behavior of alkylated polycyclic aromatic hydrocarbons in aquatic systems. Its low water solubility and defined log Kow (4.38) make it suitable as a calibration standard in hydrophobicity-dependent assays and environmental monitoring protocols.

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